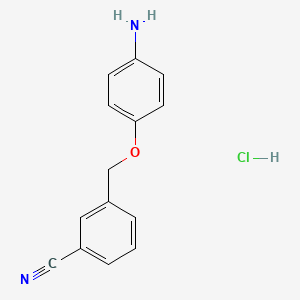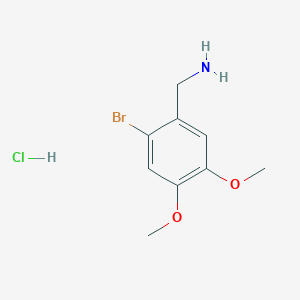
2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile
Übersicht
Beschreibung
2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile is a chemical compound with the CAS Number: 1071089-08-1 . It has a molecular weight of 160.18 and its IUPAC name is 2-methyl-3-oxo-3-(3-pyridinyl)propanenitrile .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile can be represented by the InChI code: 1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6-7H,1H3 . This indicates that the molecule consists of a pyridine ring attached to a 3-oxopropanenitrile group with a methyl substitution at the 2-position.Physical And Chemical Properties Analysis
2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile has a predicted boiling point of 340.7±22.0 °C and a predicted density of 1.136±0.06 g/cm3 . Its pKa is predicted to be 5.04±0.10 .Wissenschaftliche Forschungsanwendungen
Metal Complex Synthesis and Characterization
The compound is utilized in the synthesis of various metal complexes, demonstrating its role as a versatile ligand. For instance, its derivatives have been used to synthesize metal dithiocarbamate complexes, highlighting its potential in creating compounds with specific properties, like those exhibited by nickel(II) complex with significant structural stability due to effective C–H⋯π and intermolecular hydrogen bonding interactions (Halimehjani et al., 2015). Additionally, its role in the formation of diiron pentacarbonyl complexes underlines its significance in studying the basicity of internal bases and their influence on hydrides formation and transformation into protonated diiron hexacarbonyl forms (Xiao et al., 2010).
Catalysis and Synthesis
2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile plays a role in catalysis and chemical synthesis. For example, it has been involved in magnetically separable graphene oxide anchored sulfonic acid catalyzed synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing its utility in facilitating complex chemical reactions (Zhang et al., 2016).
Photodiode and Optoelectronic Applications
The compound's derivatives exhibit significant potential in optoelectronic applications. Its reactions and structural properties contribute to the development of materials with unique optical characteristics, such as those observed in the synthesis and photodiode application of chromenopyridin derivatives, indicating its relevance in advancing technology in this field (Ibrahim et al., 2015).
Safety and Hazards
The safety information available indicates that 2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile may be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-methyl-3-oxo-3-pyridin-3-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDLFENREDXOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1522989.png)
![[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride](/img/structure/B1522990.png)


![1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522995.png)
![Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride](/img/structure/B1522998.png)
![2-amino-N-[3-(methylsulfamoyl)phenyl]acetamide hydrochloride](/img/structure/B1522999.png)




![3-[(2-Aminophenyl)amino]propanamide hydrochloride](/img/structure/B1523009.png)
